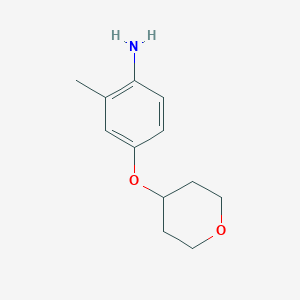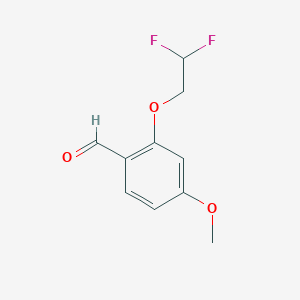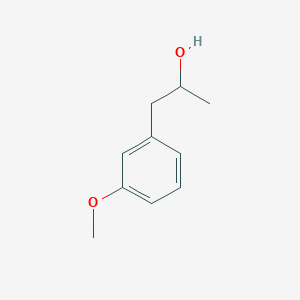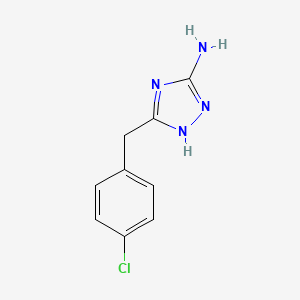![molecular formula C11H12FN3 B7875110 ([1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl)(methyl)amine](/img/structure/B7875110.png)
([1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl)(methyl)amine: is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods: Industrial production methods for pyrazole derivatives often involve scalable and efficient synthetic routes. For instance, a one-pot three-component reaction under microwave irradiation can be used to synthesize pyrazoline, which is then oxidized to pyrazole under conventional heating .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pyrazole derivatives can undergo oxidative aromatization to form more stable aromatic compounds.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.
Substitution: N-arylation reactions can introduce various aryl groups to the pyrazole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents can be used for the oxidative aromatization of pyrazoline intermediates.
Substitution: Copper powder and aryl halides are commonly used in N-arylation reactions.
Major Products: The major products of these reactions are typically substituted pyrazoles with various functional groups that can be further modified for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: Pyrazole derivatives are valuable intermediates in organic synthesis due to their versatile reactivity and ability to form complex structures .
Biology and Medicine: Pyrazole derivatives, including ([1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl)(methyl)amine, have shown potential in various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, pyrazole derivatives are used in the development of agrochemicals, dyes, and materials with specific properties .
Mecanismo De Acción
The mechanism of action of ([1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity of the compound to its target, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the pyrazole ring.
Comparación Con Compuestos Similares
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group and has shown similar biological activities.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide: Another pyrazole derivative with antifungal activity.
Uniqueness: The uniqueness of ([1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl)(methyl)amine lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the fluorophenyl group can enhance its stability and binding affinity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-[1-(4-fluorophenyl)pyrazol-4-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-13-6-9-7-14-15(8-9)11-4-2-10(12)3-5-11/h2-5,7-8,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMINACQBPHCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide](/img/structure/B7875032.png)
![(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-propionamide](/img/structure/B7875034.png)
![[4-(2-Methoxyethoxy)pyridin-2-yl]methanol](/img/structure/B7875052.png)

![(Cyclopropylmethyl)[(oxan-4-yl)methyl]amine](/img/structure/B7875068.png)









